molecular formula C8H8ClNO3 B1339326 Methyl 5-chloro-6-methoxynicotinate CAS No. 220656-93-9

Methyl 5-chloro-6-methoxynicotinate

Cat. No. B1339326
M. Wt: 201.61 g/mol
InChI Key: JSHFMDFMGKDEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-6-methoxynicotinate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis of microbial metabolites involving chloro and methoxy groups is discussed, which can be relevant to understanding the broader chemical family to which Methyl 5-chloro-6-methoxynicotinate belongs .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different precursors. For example, the synthesis of a fungal metabolite from Periconia macrospinosa was achieved through a sequence of reactions starting from 6-chloro-3, 5-dimethoxyhomophthalic acid and proceeding through several intermediates . This suggests that the synthesis of Methyl 5-chloro-6-methoxynicotinate could also involve a series of steps, possibly starting from a nicotinic acid derivative and introducing the chloro and methoxy groups through specific reactions such as chlorination or methylation.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 5-chloro-6-methoxynicotinate has been analyzed using techniques like X-ray crystallography, IR, NMR, and electronic spectroscopy . These methods provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the X-ray analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters .

Chemical Reactions Analysis

The chemical reactions involving compounds with chloro and methoxy groups can be quite diverse. The presence of these groups can influence the reactivity of the molecule, making it susceptible to nucleophilic substitution or elimination reactions. For example, catalytic hydrogenation of a chlorinated compound resulted in dechlorination, which is a type of chemical reaction that could also be relevant for Methyl 5-chloro-6-methoxynicotinate .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are greatly influenced by their molecular structure. The absorption and fluorescence maxima of a related compound were observed at specific wavelengths, indicating its potential optical properties . Solvent effects were also investigated, which can provide insights into the solubility and stability of Methyl 5-chloro-6-methoxynicotinate in different environments. The presence of chloro and methoxy groups can affect the compound's polarity, boiling point, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Chemical Intermediates

Methyl 5-chloro-6-methoxynicotinate is primarily used as a valuable building block in chemical synthesis. It serves as a key intermediate in the preparation of complex organic compounds. For instance, it is utilized in the synthesis of fused 2-pyridones, a compound class of interest due to its broad spectrum of biological activities. This synthesis involves a sequence of steps, including microwave-induced regioselective methoxylation and esterification, followed by a reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions. The process emphasizes improved regioselectivity and purity profile of the reaction products, highlighting its role in precise synthetic chemistry (Jeges et al., 2011).

Agrochemical and Medicinal Compound Precursors

The compound is also instrumental in the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. This reaction is pivotal for generating useful adducts that are applied in the preparation of agrochemicals or medicinal compounds, showcasing its versatility and importance in various sectors of chemical industry (Ghelfi et al., 2003).

Contribution to Organic Electronics

In the realm of material science, particularly in the synthesis of organic electronic materials, methyl 5-chloro-6-methoxynicotinate-related compounds are used to produce aluminum and zinc complexes. These complexes are investigated for their spectroscopic, thermal, thermomechanical, and optical properties. The high thermal stability and improved processability of these complexes, along with their significant photoluminescence features, make them suitable candidates for applications in organic electronics, highlighting the compound's role in advancing materials science (Barberis & Mikroyannidis, 2006).

Environmental Studies

In environmental studies, derivatives of methyl 5-chloro-6-methoxynicotinate are explored for their interactions and effects in ecosystems. For instance, methyl triclosan, a related compound, has been subjected to electrochemical reduction studies to understand its behavior and potential environmental impact. These studies are crucial for assessing the fate and transformation of such compounds in natural environments, contributing to environmental risk assessments and pollution control strategies (Peverly et al., 2014).

Safety And Hazards

Methyl 5-chloro-6-methoxynicotinate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-chloro-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHFMDFMGKDEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572626
Record name Methyl 5-chloro-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-6-methoxynicotinate

CAS RN

220656-93-9
Record name Methyl 5-chloro-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.